

PKI-402 selective reversible ATP-competitive

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Compound Focus: Pki-402

CAS No.: 1173204-81-3

Cat. No.: S548413

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Core Profile & Quantitative Data

The following tables summarize the essential characteristics and potency data for **PKI-402**.

Table 1: Basic Profile of PKI-402

| Property | Description |
|------------------|--|
| Molecular Weight | 570.65 g/mol [1] [2] [3] |
| CAS Number | 1173204-81-3 [1] [2] [3] |
| Chemical Formula | C ₂₉ H ₃₄ N ₁₀ O ₃ [1] [2] [3] |
| Mechanism | Selective, reversible, ATP-competitive dual inhibitor [4] [1] |
| Primary Targets | Pan-Class I PI3K (α , β , δ , γ) and mTOR [4] [3] |
| Research Use | For scientific research only, not for diagnostic or medical use [1] [2] |

Table 2: In Vitro Potency (IC₅₀)

| Target | IC ₅₀ (nM) | Notes |
|---------------|-----------------------|---|
| PI3K α | 2 [4] [1] [3] | Primary target; also inhibits common mutants (E545K, H1047R) with IC ₅₀ of 3 nM [1] [3]. |
| mTOR | 3 [4] [1] [3] | - |
| PI3K β | 7 [4] [1] [3] | - |
| PI3K δ | 14 [4] [1] [3] | - |
| PI3K γ | 16 [4] [1] [3] | - |

Table 3: Cellular Activity in Select Cancer Cell Lines

| Cell Line | Cancer Type | Genetic Profile | Assay | IC ₅₀ (nM) |
|------------|-------------|------------------------------|--|-----------------------|
| MDA-MB-361 | Breast | Her2+, PIK3CA mutant (E545K) | Growth Inhibition (72 hr) [1] [3] / Cytotoxicity [1] | 6 - 8 [4] [1] [3] |
| PC-3 | Prostate | PTEN mutant | Growth Inhibition (72 hr) [1] [3] / Cytotoxicity [1] | 21 [1] [3] |
| MDA-MB-361 | Breast | Her2+, PIK3CA mutant (E545K) | Akt T308 Phosphorylation Inhibition (4 hr) | 5 [1] [3] |

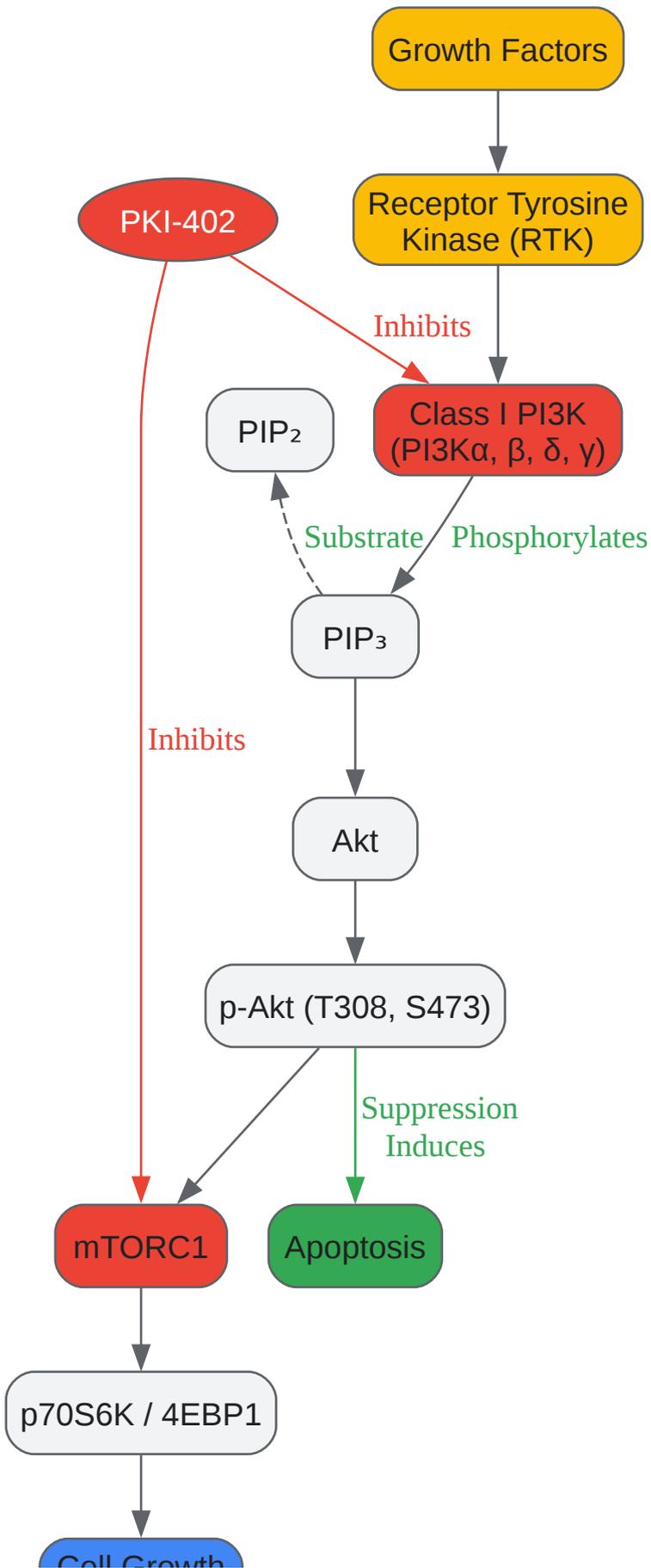
Mechanism of Action and Experimental Data

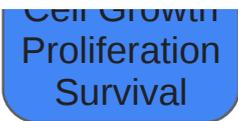
Mechanism of Action in the PI3K/Akt/mTOR Pathway

PKI-402 directly inhibits PI3K and mTOR by competing with ATP for its binding site in their catalytic domains [4]. This dual inhibition potently suppresses the PI3K/Akt/mTOR signaling cascade, a critical

pathway regulating cell growth, proliferation, and survival that is frequently dysregulated in cancer [5].

The diagram below illustrates **PKI-402**'s site of action within this pathway and its key downstream effects.





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PKI-402 inhibits *PI3K* and *mTOR*, blocking oncogenic signaling and inducing apoptosis.

- **Key Molecular Events:** Treatment with **PKI-402** leads to the suppression of phosphorylation of key effector proteins in the pathway, particularly **Akt at T308 and S473**, and downstream targets like **p70S6K** and **4EBP1** [4] [3]. In sensitive cells, this potent signaling inhibition induces **cleavage of PARP**, a marker of apoptosis [4] [2].

In Vivo Efficacy

PKI-402 has demonstrated potent antitumor activity in various mouse xenograft models [4] [3].

- **MDA-MB-361 (Breast Cancer):** Administration of 100 mg/kg **PKI-402** daily for 5 days caused **tumor regression**, reducing initial tumor volume from 260 mm³ to 129 mm³ and preventing regrowth for 70 days [4] [2] [3].
- **Biomarker Suppression:** A single 100 mg/kg dose in this model **suppressed Akt phosphorylation (T308) for 24 hours** and induced **cleaved PARP**, confirming its mechanism of action *in vivo* [4].
- **Tumor Growth Inhibition:** Significant tumor growth inhibition was also observed in **U87MG (glioma)** and **A549 (non-small cell lung cancer)** xenograft models [4] [3].
- **Preferential Tumor Action:** **PKI-402** showed minimal effect on p-Akt and no cleaved PARP in normal heart and lung tissues, suggesting preferential accumulation and activity in tumor tissue [4].

Detailed Experimental Protocols

For researchers looking to utilize **PKI-402** in their work, here are detailed methodologies for key experiments.

Kinase Inhibition Assay (Cell-Free)

This protocol measures the direct inhibition of *PI3K* enzyme activity [3].

- **Method:** Fluorescence Polarization (FP) assay, adapted from the Echelon K-1100 kit.

- **Reaction Buffer:** 20 mM Hepes (pH 7.5), 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol.
- **Reaction Conditions:**
 - **Substrate:** 20 μM PIP₂
 - **ATP:** 25 μM
 - **Enzyme:** Human class I PI3Ks
 - The reaction is run in a 384-well plate with a final DMSO concentration >4%.
- **Incubation:** 30 minutes at room temperature.
- **Stopping & Detection:** The reaction is stopped with a buffer containing 10 nM detection probe and 40 nM GST-GRP1 protein. After a 2-hour incubation, fluorescence polarization is measured using a plate reader with TAMRA-FP filters [3].

Cell-Based Growth Inhibition & Cytotoxicity Assay

This protocol determines the effect of **PKI-402** on cancer cell viability [3].

- **Cell Lines:** A broad panel can be used, including MDA-MB-361, PC-3, HCT116, U87MG, A549, etc. [4] [3].
- **Cell Viability Assay:** CellTiter 96 Aqueous non-radioactive cell proliferation assay (MTS) [3].
- **Procedure:**
 - Plate cells in 96-well plates, adjusting cell number based on growth characteristics.
 - Treat cells with **PKI-402**, dissolved in DMSO, across a range of concentrations.
- **Incubation Time:** 72 hours [1] [3].
- **Endpoint Measurement:** Quantify the number of viable cells using a multilabel HTS counter after the incubation period [3].

Western Blot Analysis of Pathway Modulation

This protocol assesses the biochemical effects of **PKI-402** on its target pathway in cells [1] [3].

- **Cell Line Example:** MDA-MB-361.
- **Treatment:** Expose cells to **PKI-402** for a defined period (e.g., 4 hours for phosphorylation status).
- **Key Biomarkers:**
 - **Target Engagement:** Suppression of **p-Akt (T308)** and **p-Akt (S473)**.
 - **Downstream Effects:** Suppression of **p-p70S6K** and **p-4EBP1**.
 - **Apoptosis Induction:** Appearance of **cleaved PARP** [4] [3].

Summary for Researchers

PKI-402 is a powerful tool compound for preclinical research into PI3K/mTOR-driven cancers. Its key advantages include:

- **High Potency:** Low nanomolar IC₅₀ against its primary targets [4] [1].
- **Dual Activity:** Concurrent inhibition of PI3K and mTOR may help prevent compensatory signaling and overcome resistance [5].
- **Strong Preclinical Efficacy:** Demonstrated ability to cause tumor regression, not just growth inhibition, in sensitive xenograft models [4].

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